molecular formula C22H30N2O2 B10815456 Martinostat CAS No. 1629052-58-9

Martinostat

Cat. No.: B10815456
CAS No.: 1629052-58-9
M. Wt: 354.5 g/mol
InChI Key: WNIDBXBLQFPAJA-VOTSOKGWSA-N
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Preparation Methods

Martinostat is synthesized through a series of chemical reactions. The synthetic route involves reductive amination followed by conversion into a hydroxamic acid in the presence of hydroxylamine and sodium hydroxide . The detailed reaction conditions and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Martinostat undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.

    Substitution: this compound can undergo substitution reactions, particularly at the amine and hydroxamic acid functional groups.

    Common Reagents and Conditions: Hydroxylamine and sodium hydroxide are commonly used in the synthesis of this compound.

    Major Products: The primary product of these reactions is this compound itself, with potential minor by-products depending on the reaction conditions.

Comparison with Similar Compounds

Martinostat is compared with other histone deacetylase inhibitors such as vorinostat, entinostat, and crebinostat . These compounds share similar mechanisms of action but differ in their selectivity and potency against various histone deacetylase isoforms. This compound is unique in its high selectivity for class I histone deacetylases and its use in positron emission tomography imaging .

Similar Compounds

Properties

CAS No.

1629052-58-9

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+

InChI Key

WNIDBXBLQFPAJA-VOTSOKGWSA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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